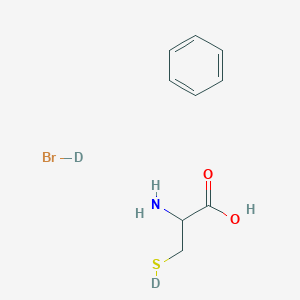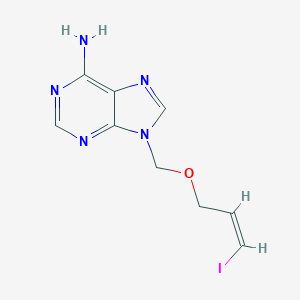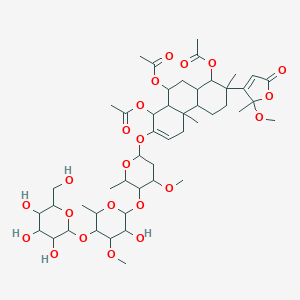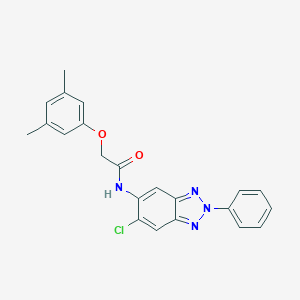
N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine, commonly known as carnosine, is a dipeptide molecule composed of beta-alanine and histidine. Carnosine is naturally present in various tissues, including the brain, muscles, and heart. It has been found to have several biochemical and physiological effects, making it a promising molecule for scientific research.
作用机制
The mechanism of action of carnosine is not fully understood. However, it is believed to act as a buffer in the body, helping to regulate pH levels. Carnosine has also been found to chelate metal ions, preventing them from causing oxidative damage. Additionally, carnosine has been shown to inhibit the formation of advanced glycation end products (AGEs), which are associated with several age-related diseases.
Biochemical and Physiological Effects:
Carnosine has several biochemical and physiological effects. It has been found to have antioxidant properties, helping to protect cells from oxidative damage. Carnosine has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Additionally, carnosine has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
实验室实验的优点和局限性
Carnosine has several advantages for lab experiments. It is a small molecule that is easily synthesized and purified. Additionally, carnosine has been found to be stable under various conditions, making it suitable for long-term storage. However, carnosine has some limitations for lab experiments. It has poor solubility in water, making it difficult to administer in vivo. Additionally, carnosine has a short half-life in the body, limiting its effectiveness as a therapeutic agent.
未来方向
There are several future directions for carnosine research. One area of interest is the potential use of carnosine as a therapeutic agent for age-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, carnosine has been investigated for its potential to improve exercise performance and muscle function, making it a promising molecule for sports nutrition. Further research is needed to fully understand the mechanism of action of carnosine and its potential therapeutic applications.
Conclusion:
In conclusion, carnosine is a promising molecule for scientific research. It has several biochemical and physiological effects, making it a potential therapeutic agent for various diseases. Carnosine can be synthesized through various methods and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of carnosine and its potential therapeutic applications.
合成方法
Carnosine can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of beta-alanine and histidine in the presence of a catalyst. Enzymatic synthesis, on the other hand, involves the use of carnosine synthase enzyme to catalyze the reaction between beta-alanine and histidine.
科学研究应用
Carnosine has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-glycation properties. Carnosine has been investigated for its potential to prevent age-related diseases, such as Alzheimer's disease, Parkinson's disease, and cataracts. It has also been studied for its potential to improve exercise performance and muscle function.
属性
CAS 编号 |
134359-69-6 |
|---|---|
产品名称 |
N-(2-Amino-1-(aminocarbonyl)-3-methylbutyl)histidine |
分子式 |
C15H25N3O6 |
分子量 |
283.33 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-1,3-diamino-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H21N5O3/c1-6(2)9(13)10(11(14)18)17-8(12(19)20)3-7-4-15-5-16-7/h4-6,8-10,17H,3,13H2,1-2H3,(H2,14,18)(H,15,16)(H,19,20)/t8-,9-,10-/m0/s1 |
InChI 键 |
DSVCFDBACLPEHY-GUBZILKMSA-N |
手性 SMILES |
CC(C)[C@@H]([C@@H](C(=O)N)N[C@@H](CC1=CN=CN1)C(=O)O)N |
SMILES |
CC(C)C(C(C(=O)N)NC(CC1=CN=CN1)C(=O)O)N |
规范 SMILES |
CC(C)C(C(C(=O)N)NC(CC1=CN=CN1)C(=O)O)N |
同义词 |
N-(2-amino-1-(aminocarbonyl)-3-methylbutyl)histidine NAACB-His |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B237104.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)

![N-[3-({[(2-methoxy-3-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237109.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)

![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
